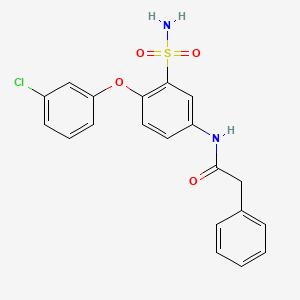
BAY-1797
Übersicht
Beschreibung
BAY-1797 is a potent, orally active, and selective P2X4 antagonist . It displays no or very weak activity on the other P2X ion channels . BAY-1797 shows anti-nociceptive and anti-inflammatory effects .
Molecular Structure Analysis
The cryo-EM structures of the zebrafish P2X4 receptor in complex with BAY-1797 have been reported . Both BAY-1797 and another antagonist, BX430, bind to the same allosteric site located at the subunit interface at the top of the extracellular domain .Chemical Reactions Analysis
BAY-1797 is a P2X4 receptor antagonist . It binds to the same allosteric site located at the subunit interface at the top of the extracellular domain . Structure-based mutational analysis by electrophysiology identified the important residues for the allosteric inhibition of both zebrafish and human P2X4 receptors .Physical And Chemical Properties Analysis
BAY-1797 has a molecular weight of 416.88 . Its chemical formula is C20H17ClN2O4S . The exact mass is 416.06 .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Effects
BAY-1797 has shown significant anti-inflammatory effects. It inhibits the P2X4 receptor, which is involved in inflammatory and immune processes . The P2X4 receptor is expressed in a variety of cell types, including monocytes, macrophages, mast cells, and microglia . When activated by extracellular ATP, it releases pro-inflammatory cytokines and prostaglandins such as PGE2 . Therefore, BAY-1797’s ability to inhibit P2X4 can help reduce inflammation.
Anti-Nociceptive Effects
In addition to its anti-inflammatory properties, BAY-1797 also has anti-nociceptive effects. This means it can help reduce the sensation of pain . This is particularly useful in conditions like chronic inflammation and neuropathic pain, where pain management is a crucial aspect of treatment .
Inhibition of Ion Channels
BAY-1797 is a selective P2X4 antagonist, meaning it inhibits the P2X4 ion channel . This is significant because ion channels play a crucial role in various physiological processes, including the transmission of electrical signals in neurons. By selectively inhibiting P2X4, BAY-1797 can potentially influence these processes.
Inhibition of Dopamine Transporter
BAY-1797 has shown inhibitory activity against the dopamine transporter (DAT), with an IC50 of 2.17 μM . This could potentially make BAY-1797 useful in the study and treatment of conditions related to dopamine regulation, such as Parkinson’s disease and certain mental health disorders.
Use in Rodent Studies
BAY-1797 is orally available and suitable for in vivo studies in rodents . This makes it a valuable tool for researchers studying the effects of P2X4 antagonism in animal models.
Potential Use in Pain Models
In a mouse Complete Freund’s Adjuvant (CFA) inflammatory pain model, BAY-1797 showed significant anti-inflammatory and anti-nociceptive effects . This suggests potential applications in the development and testing of new pain management strategies.
Wirkmechanismus
Target of Action
BAY-1797 primarily targets the P2X4 receptor . The P2X4 receptor is a ligand-gated ion channel expressed in a variety of cell types, particularly those involved in inflammatory and immune processes, including monocytes, macrophages, mast cells, and microglia .
Mode of Action
BAY-1797 acts as a potent, orally active, and selective antagonist of the P2X4 receptor . It inhibits human, mouse, and rat P2X4 in 1321N1 cells with IC50s of 108 nM, 112 nM, and 233 nM, respectively . It displays no or very weak activity on other P2X ion channels .
Biochemical Pathways
The activation of P2X4 by extracellular adenosine triphosphate (ATP) releases pro-inflammatory cytokines and prostaglandins such as PGE2 . By inhibiting the P2X4 receptor, BAY-1797 can potentially disrupt these pathways, leading to anti-nociceptive and anti-inflammatory effects .
Result of Action
BAY-1797 shows anti-nociceptive and anti-inflammatory effects . It significantly induces PGE2 levels in the inflamed paw in the mouse Complete Freund’s Adjuvant (CFA) inflammatory pain model . BAY-1797 also induces a significant reduction of the ipsilateral paw load 24 and 48 hours after CFA injection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-15-7-4-8-17(12-15)27-18-10-9-16(13-19(18)28(22,25)26)23-20(24)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,23,24)(H2,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJYMAFXYMYNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




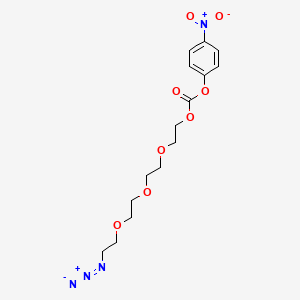


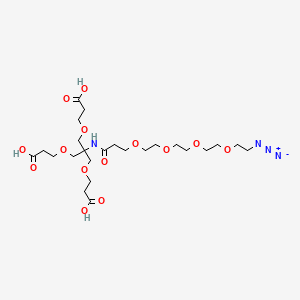
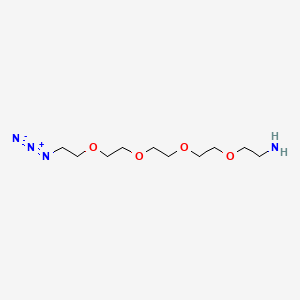
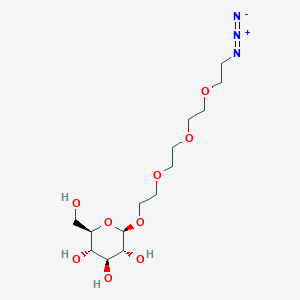
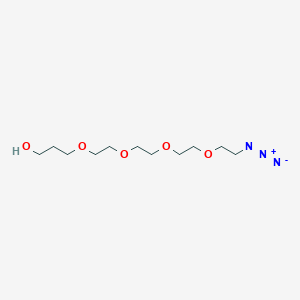

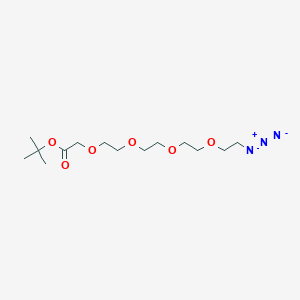
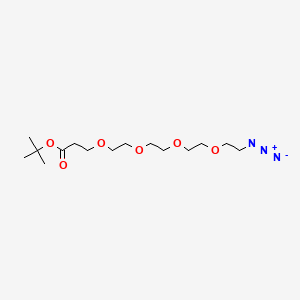
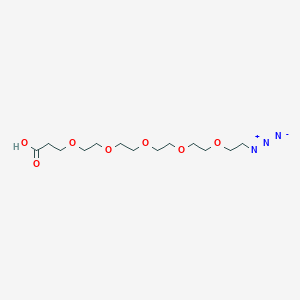
![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)
